molecular formula C7H12O3 B009007 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde CAS No. 102573-84-2

2,2-Dimethyl-1,3-dioxane-5-carbaldehyde

Cat. No.: B009007
CAS No.: 102573-84-2
M. Wt: 144.17 g/mol
InChI Key: ALKYTHSHCFHVTO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxane-5-carbaldehyde (CAS 102573-84-2) is a specialized organic compound with the molecular formula C 7 H 12 O 3 and a molecular weight of 144.17 g/mol. This compound serves as a crucial protected aldehyde building block in sophisticated organic synthesis and pharmaceutical research. Its structure features an aldehyde functional group stabilized within a 1,3-dioxane ring, where the 2,2-dimethyl substituents provide significant steric protection. The primary research value of this reagent lies in its role as a key synthetic intermediate, particularly as a protected form of glyceraldehyde. It is extensively employed in the stereoselective synthesis of complex molecules, including carbohydrates, nucleosides, and various natural products. The aldehyde group is highly reactive and facilitates critical carbon-carbon bond-forming reactions, such as nucleophilic additions and Grignard reactions, while the dioxane ring safeguards the molecule from unwanted side reactions. Furthermore, this compound is a valuable precursor for generating chiral ligands and catalysts used in asymmetric synthesis. It is supplied as a colorless liquid with a high purity level (e.g., 96%), ensuring consistent and reliable performance in research applications. Please note: This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1,3-dioxane-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2)9-4-6(3-8)5-10-7/h3,6H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKYTHSHCFHVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Conformational Dynamics of the Formyl Group in 1,3-Dioxanes: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Axial vs. Equatorial Preference of Aldehyde Group in 1,3-Dioxanes Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

The conformational preference of the aldehyde (formyl, -CHO) group within a 1,3-dioxane ring is a critical parameter in the design of acetal-protected pharmacophores and stereoselective synthetic intermediates. Unlike cyclohexane, where steric bulk universally dictates an equatorial preference (A-value dominance), 1,3-dioxanes exhibit position-dependent behavior driven by the interplay of steric hindrance , stereoelectronic effects (anomeric/homoanomeric) , and dipole-dipole interactions .

Key Technical Takeaway:

  • At C2: The formyl group exhibits a rigid equatorial preference driven by severe 1,3-diaxial steric strain with C4/C6 protons. The classical anomeric effect does not stabilize the axial formyl group because the attachment is via a carbon atom (C-C bond), not a heteroatom.

  • At C5: The formyl group exhibits a diminished equatorial preference compared to cyclohexane. This is due to the absence of axial hydrogens at positions 1 and 3 (replaced by oxygen lone pairs), which significantly lowers the 1,3-diaxial steric penalty. Consequently, C5-formyl groups are conformationally mobile and can adopt axial orientations under specific solvent or electronic influences.

Mechanistic Drivers of Conformation

The 1,3-Dioxane Chair vs. Cyclohexane

The 1,3-dioxane ring is not a perfect chair; it is puckered differently due to the shorter C-O bonds (1.43 Å) compared to C-C bonds (1.54 Å). This geometric distortion alters the "A-values" (conformational free energy difference,


) of substituents depending on their position.
Position-Specific Analysis
The C2 "Lock" (Steric Dominance)

At the C2 position, an axial substituent faces 1,3-diaxial interactions with the axial protons at C4 and C6. Because the C-O bonds are shorter, the C2 part of the ring is "pulled" closer to the C4/C6 axial hydrogens, making the diaxial interaction more severe than in cyclohexane.

  • Result: 2-Formyl-1,3-dioxane exists almost exclusively in the equatorial conformation.

  • Electronic Factor: The exo-anomeric effect stabilizes the conformation where the carbonyl

    
    -system is perpendicular to the O-C2-O plane, but this does not override the steric demand for the equatorial position.
    
The C5 "Softness" (Electronic & Steric Relief)

At the C5 position, an axial substituent faces 1,3-diaxial interactions with the lone pairs of the oxygen atoms at positions 1 and 3.

  • Steric Relief: A lone pair is effectively smaller than a hydrogen atom. Therefore, the steric penalty for an axial group at C5 is significantly lower than in cyclohexane.

  • Coulombic/Electronic Effects: Highly polar groups at C5 can be influenced by the dipole of the ring oxygens. While 5-OH prefers the axial position (due to intramolecular H-bonding), the 5-CHO group (an H-bond acceptor) typically retains an equatorial preference, albeit with a low rotational barrier and reduced A-value (

    
     kcal/mol vs. 
    
    
    
    kcal/mol in cyclohexane).
Visualization of Conformational Pathways

DioxaneConformation C2_Eq C2-Equatorial Formyl (Thermodynamic Minimum) C2_Ax C2-Axial Formyl (Sterically Prohibited) C2_Eq->C2_Ax Ring Flip (High Energy Barrier) C5_Eq C5-Equatorial Formyl (Major Conformer) C5_Ax C5-Axial Formyl (Accessible Minor) C5_Eq->C5_Ax Ring Flip (Low Energy Barrier)

Figure 1: Conformational energy landscape comparison. Note the "Accessible Minor" status of the C5-axial conformer compared to the "Prohibited" C2-axial state.

Quantitative Data: A-Values and Coupling Constants

The following table summarizes the energetic and spectroscopic differences between substituents in cyclohexane and 1,3-dioxane.

ParameterCyclohexane (-CHO)1,3-Dioxane (2-CHO)1,3-Dioxane (5-CHO)
A-Value (

)
~0.8 kcal/mol> 2.0 kcal/mol (Est.)~0.5 - 0.8 kcal/mol
Dominant Interaction 1,3-diaxial (H vs H)1,3-diaxial (H vs H, compressed)1,3-diaxial (H vs Lone Pair)
Preferred Config EquatorialStrictly EquatorialEquatorial (Mobile)

(Hz)
10 - 12N/A (No H at C2)10 - 12 (if H5 is ax)

(Hz)
2 - 5N/A3 - 5

Note: The A-value for the formyl group is lower than alkyl groups due to its planar nature, which allows it to rotate and minimize steric clashes.

Experimental Protocol: Determination of C5-Formyl Conformation

This protocol outlines the synthesis of a model system (2-phenyl-1,3-dioxane-5-carbaldehyde) and the NMR methodology to determine the axial/equatorial ratio of the aldehyde group. We use the 2-phenyl group as a "conformational anchor" because it locks the ring into a specific chair (Ph = Equatorial).

Synthesis of 2-Phenyl-1,3-dioxane-5-carbaldehyde

Reagents:

  • 2-(Hydroxymethyl)-1,3-propanediol (Tris buffer precursor)

  • Benzaldehyde dimethyl acetal

  • p-Toluenesulfonic acid (pTsA)

  • Sodium periodate (

    
    )
    
  • Dichloromethane (DCM), THF

Step-by-Step Workflow:

  • Acetal Formation (Locking the Ring):

    • Dissolve 2-(hydroxymethyl)-1,3-propanediol (10 mmol) and benzaldehyde dimethyl acetal (12 mmol) in dry THF (50 mL).

    • Add catalytic pTsA (0.1 mmol).

    • Stir at room temperature for 4 hours. The thermodynamic product will place the phenyl group equatorially at C2.

    • Result: (2-Phenyl-1,3-dioxan-5-yl)methanol.

  • Oxidation to Aldehyde:

    • Dissolve the alcohol from Step 1 in DCM.

    • Add Dess-Martin Periodinane (1.1 equiv) or use Swern oxidation conditions at -78°C.

    • Stir until TLC indicates consumption of starting material.

    • Quench with saturated

      
       and 
      
      
      
      .
    • Isolate the organic layer, dry over

      
      , and concentrate.
      
NMR Analysis Protocol

Objective: Determine if the formyl group at C5 is axial or equatorial by measuring the coupling constants of the H5 proton.

Sample Preparation:

  • Dissolve 10 mg of the purified aldehyde in 0.6 mL of

    
     (or 
    
    
    
    to shift overlapping peaks).
  • Acquire a high-resolution 1H NMR (minimum 400 MHz, preferably 600 MHz).

Data Interpretation Logic:

  • Locate H5: Look for the multiplet corresponding to the proton at position 5. It will be coupled to the two protons at C4 and the two protons at C6.

  • Analyze Multiplicity:

    • Scenario A (Aldehyde is Equatorial): The H5 proton is Axial .

      • H5 will have two large trans-diaxial couplings (

        
         Hz) to H4ax and H6ax.
        
      • H5 will have two small gauche couplings (

        
         Hz) to H4eq and H6eq.
        
      • Appearance: A wide triplet of triplets (tt) or similar wide multiplet. Width at half-height (

        
        ) > 20 Hz.
        
    • Scenario B (Aldehyde is Axial): The H5 proton is Equatorial .

      • H5 will have only small gauche couplings to all C4/C6 protons (

        
         Hz and 
        
        
        
        Hz).
      • Appearance: A narrow multiplet (quintet-like or narrow tt). Width at half-height (

        
        ) < 10 Hz.
        
  • Calculation: If the spectrum shows a time-averaged signal (fast exchange), use the observed coupling constant (

    
    ) to calculate the mole fraction (
    
    
    
    ) of the equatorial conformer:
    
    
    • Where

      
       Hz and 
      
      
      
      Hz.
Decision Tree for Conformer Assignment

NMR_Logic Start Analyze H5 Signal in 1H NMR Width Measure Signal Width (W_1/2 or Sum of J) Start->Width Wide Wide Signal (>20 Hz) Large couplings (~10Hz) Width->Wide J_obs > 8 Hz Narrow Narrow Signal (<10 Hz) Small couplings (<5Hz) Width->Narrow J_obs < 5 Hz Concl_Eq H5 is AXIAL Substituent is EQUATORIAL Wide->Concl_Eq Concl_Ax H5 is EQUATORIAL Substituent is AXIAL Narrow->Concl_Ax

Figure 2: Logical workflow for assigning C5 stereochemistry via NMR.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Riddell, F. G. (1980). The Conformational Analysis of Heterocyclic Compounds. Academic Press. (Specific details on 1,3-dioxane ring puckering and lone pair effects).
  • Bailey, W. F., & Eliel, E. L. (1974). "Conformational Analysis. XXIX. The Anomeric Effect in 1,3-Dioxanes." Journal of the American Chemical Society.[1][2] Link

  • Juaristi, E., & Cuevas, G. (1995). The Anomeric Effect. CRC Press. (Detailed electronic analysis of C2 and C5 substituents).
  • BenchChem Technical Guides. (2025). "Conformational Analysis of Substituted 1,3-Dioxanes." Link

  • Reich, H. J. (2024). "WinPLT NMR Coupling Constants." University of Wisconsin-Madison.[2] Link

Sources

Methodological & Application

Application Note: Wittig Olefination of 2,2-Dimethyl-1,3-Dioxane-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized conditions for the Wittig olefination of 2,2-dimethyl-1,3-dioxane-5-carbaldehyde (CAS: 102573-84-2). While often confused with the 5-membered ring analog (Garner’s aldehyde derivative), this 6-membered dioxane substrate presents unique conformational properties and stability profiles crucial for drug discovery scaffolds.

The protocol focuses on maximizing yield and controlling stereoselectivity (


 ratio) while preserving the acid-sensitive acetonide protecting group. We provide two distinct workflows:
  • Methylenation: Synthesis of the terminal alkene (5-vinyl derivative).

  • Stereoselective Olefination: Synthesis of substituted alkenes using non-stabilized and stabilized ylides.

Substrate Analysis & Critical Reaction Parameters

Chemical Profile[1][2][3][4][5][6]
  • Substrate: 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde.[1][2]

  • Conformation: The 1,3-dioxane ring adopts a chair conformation. The formyl group at C5 preferentially occupies the equatorial position to minimize 1,3-diaxial repulsion with the axial methyl group at C2.

  • Chirality Note: The unsubstituted parent molecule is achiral (plane of symmetry through C2 and C5). However, if the user is employing a C4/C6-substituted derivative (e.g., derived from serine or threonine), the C5 center is stereogenic and prone to epimerization under basic conditions.

Critical Reaction Parameters (CRPs)
ParameterRecommendationRationale
Base Selection KHMDS or NaHMDS (Preferred)Non-nucleophilic bases minimize the risk of ring-opening or competing aldol condensation.

-BuLi is acceptable for simple methylenation but requires strictly anhydrous conditions.
Solvent THF (Anhydrous)Essential for ylide solubility. DCM is avoided due to potential carbene formation with organolithiums.
Temperature -78°C to 0°C Low temperature is critical during ylide formation and addition to prevent

-elimination (ring opening).
Workup pH pH > 7 The acetonide is highly acid-labile. Avoid acidic quenches or unbuffered silica gel chromatography.

Mechanistic Pathway & Decision Tree

The following diagram outlines the decision process for selecting the correct Wittig conditions based on the desired alkene geometry.

WittigPathway Start Target: 5-Alkenyl-1,3-Dioxane Type Alkene Type? Start->Type Terminal Terminal Alkene (Methylenation) Type->Terminal R' = H Substituted Substituted Alkene Type->Substituted R' ≠ H Reagent_Term Ph3PMeBr + KOtBu/nBuLi (Salt-Free recommended) Terminal->Reagent_Term Geometry Desired Geometry? Substituted->Geometry Z_Alkene Z-Selective (Cis) Geometry->Z_Alkene Kinetic Control E_Alkene E-Selective (Trans) Geometry->E_Alkene Thermodynamic Control Reagent_Z Unstabilized Ylide (Ph3P-R + KHMDS) Salt-Free Conditions Z_Alkene->Reagent_Z Reagent_E Stabilized Ylide (Ph3P=CH-EWG) or HWE Reaction E_Alkene->Reagent_E

Figure 1: Strategic decision tree for Wittig olefination of 1,3-dioxane-5-carbaldehyde.

Experimental Protocols

Protocol A: Methylenation (Synthesis of 5-vinyl-2,2-dimethyl-1,3-dioxane)

Objective: Installation of a terminal vinyl group. Scale: 10.0 mmol basis.

Reagents:
  • Methyltriphenylphosphonium bromide (

    
    ): 4.29 g (12.0 mmol, 1.2 equiv)
    
  • Potassium tert-butoxide (

    
    ): 1.35 g (12.0 mmol, 1.2 equiv) OR 
    
    
    
    -BuLi (1.6M in hexanes): 7.5 mL.
  • 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde: 1.44 g (10.0 mmol, 1.0 equiv)

  • THF (Anhydrous): 50 mL

Step-by-Step Procedure:
  • Ylide Formation:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Add

      
       (dried under vacuum) and suspend in anhydrous THF (30 mL).
      
    • Cool the suspension to 0°C (ice bath).

    • Add

      
       (solid) in one portion OR add 
      
      
      
      -BuLi dropwise via syringe.
    • Observation: The mixture will turn a bright yellow/canary yellow color, indicating the formation of the ylide (

      
      ).
      
    • Stir at 0°C for 45 minutes.

  • Aldehyde Addition:

    • Cool the ylide solution to -78°C (dry ice/acetone bath). Note: While methylenation often works at 0°C, -78°C is safer for this substrate to prevent potential base-mediated ring opening.

    • Dissolve the aldehyde (1.44 g) in THF (10 mL).

    • Add the aldehyde solution dropwise to the ylide over 15 minutes.

    • Observation: The yellow color may fade slightly but should persist if ylide is in excess.

  • Reaction & Quench:

    • Allow the reaction to warm slowly to room temperature (RT) over 2 hours.

    • Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (

      
      ) should disappear, and a less polar alkene spot (
      
      
      
      ) should appear.
    • Quench by adding Saturated

      
       (20 mL).
      
  • Workup:

    • Extract with Diethyl Ether (

      
       mL). Note: Ether is preferred over DCM to precipitate triphenylphosphine oxide (
      
      
      
      ).
    • Wash combined organics with Brine (20 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure (keep bath < 30°C due to volatility of the vinyl product).
      
  • Purification:

    • Triturate the residue with cold Pentane to precipitate the bulk of

      
      . Filter.
      
    • Purify the filtrate via flash chromatography (Silica gel neutralized with 1%

      
      ; Eluent: 10% EtOAc in Hexanes).
      
Protocol B: Z-Selective Olefination (Non-Stabilized Ylide)

Objective: Synthesis of (Z)-5-(alkenyl)-2,2-dimethyl-1,3-dioxane. Key Mechanism: Salt-free conditions promote the formation of the oxaphosphetane intermediate, which decomposes stereoselectively to the


-alkene.
Reagents:
  • Alkyltriphenylphosphonium halide (

    
    ): 1.2 equiv[3]
    
  • KHMDS (0.5 M in Toluene): 1.2 equiv

  • Aldehyde: 1.0 equiv

Step-by-Step Procedure:
  • Salt-Free Ylide Generation:

    • Suspend the phosphonium salt in THF at RT.

    • Add KHMDS dropwise. The solution turns deep orange/red (depending on R group).

    • Stir for 30 mins at RT, then cool to -78°C .

    • Crucial Step: If using a lithium base (

      
      -BuLi), adding HMPA or DMPU (2-3 equiv) is often required to sequester lithium and ensure 
      
      
      
      -selectivity. KHMDS is inherently better for "salt-free" type selectivity.
  • Addition:

    • Add the aldehyde (in THF) slowly down the side of the flask at -78°C.

    • Stir at -78°C for 1 hour.

  • Workup:

    • Quench with water at low temperature.

    • Warm to RT and extract with ether.

    • Purify on silica (buffered).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Enolization of aldehydeThe

-proton is acidic. Ensure the ylide is fully formed before adding the aldehyde. Switch to a less basic counter-ion (use NaHMDS instead of BuLi).
Ring Opening

-Elimination
The alkoxy group at the

-position can eliminate. Keep reaction temperature strictly below 0°C. Avoid excess base.
Acetonide Loss Acidic Workup/SilicaThe acetonide is acid-labile. Use 1% Triethylamine in the chromatography eluent. Do not use HCl for quenching; use sat.

or water.[4][5]
Poor E/Z Ratio Lithium Salts presentLithium halides stabilize the betaine intermediate, leading to thermodynamic equilibration (mixed E/Z). For high Z-selectivity, use KHMDS (Potassium salts do not stabilize the betaine) or "Salt-Free" conditions.
Visualization of Instability Risks

The following diagram illustrates the competing pathways if conditions are not controlled.

Instability Aldehyde 2,2-dimethyl-1,3-dioxane-5-CHO Base Strong Base (Excess/High Temp) Aldehyde->Base Product_Good Target Alkene Aldehyde->Product_Good Controlled Wittig (-78°C) Path1 Enolization Base->Path1 Path2 Beta-Elimination Base->Path2 Product_Bad1 Racemization (Loss of stereocenter) Path1->Product_Bad1 Product_Bad2 Ring Opening (Acyclic Enal) Path2->Product_Bad2

Figure 2: Competing decomposition pathways under highly basic or thermal stress.

References

  • Substrate Identification: PubChem. 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde (CAS 102573-84-2). National Library of Medicine. Link

  • General Wittig Mechanism & Stereocontrol: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[6][7] Chemical Reviews, 89(4), 863–927. Link

  • Synthesis of Vinyl-1,3-dioxanes: U.S. Patent 4,003,918. "Production of 2-vinyl-1,3-dioxane compounds." (Mentions synthesis and stability of vinyl-dioxane derivatives). Link

  • Analogous 1,3-Dioxane Chemistry:Tetrahedron: Asymmetry and Journal of Organic Chemistry frequently feature 1,3-dioxane building blocks for polyketide synthesis, utilizing similar olefin

Sources

Application Note: Reductive Amination Protocols for 1,3-Dioxane-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The reductive amination of 1,3-dioxane-5-carbaldehyde is a pivotal transformation in the synthesis of serinol-based lipid nanoparticles (LNPs), nucleoside analogs, and chiral building blocks. However, this reaction presents a specific chemoselective challenge: the 1,3-dioxane ring is an acid-sensitive cyclic acetal .

Standard reductive amination protocols often rely on acidic pH (4–5) to activate the carbonyl or cyanoborohydride species. In aqueous or "wet" acidic conditions, the 1,3-dioxane moiety risks hydrolysis, leading to ring-opening, loss of stereochemistry (if substituted), and formation of diol byproducts.

This guide details two field-proven protocols designed to preserve the acetal integrity:

  • The STAB Protocol (Standard): Uses Sodium Triacetoxyborohydride under mildly acidic, anhydrous conditions. Best for unhindered primary amines.

  • The Lewis Acid Protocol (Advanced): Uses Titanium(IV) Isopropoxide (

    
    ) as a water scavenger and activator. Best for acid-labile substrates, secondary amines, or hindered systems.
    

Mechanistic Constraints & Chemical Logic

To ensure success, one must understand the competing pathways. The goal is to drive the equilibrium toward the Imine (B) without triggering the Oxocarbenium (C) pathway that leads to ring opening.

The Chemoselectivity Conflict
  • Imine Formation: Requires removal of water or mild acid catalysis to protonate the hemiaminal oxygen.

  • Acetal Stability: The 1,3-dioxane ring hydrolyzes in the presence of water and acid (

    
    ).
    
  • Solution: We must exclude exogenous water and use reagents that sequester the water generated during imine formation.

Mechanistic Visualization

ReactionPathways Aldehyde 1,3-Dioxane-5-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine Species (Target) Hemiaminal->Imine - H2O (Ti(OiPr)4 or Mol Sieves) Hydrolysis Ring Opening (Diol Formation) Hemiaminal->Hydrolysis + H3O+ (Excess Acid + Water) AmineProduct Target Amine (Secondary/Tertiary) Imine->AmineProduct + Hydride Source (STAB or NaBH4)

Figure 1: Competing pathways. The critical control point is the dehydration of the hemiaminal. Strong Brønsted acids with water promote red-pathway hydrolysis. Lewis acids (Ti) or mild conditions promote green-pathway imine formation.

Protocol A: The STAB Method (Standard)

Best for: Unhindered primary amines and robust acetals (e.g., 2-phenyl-1,3-dioxane). Reagent: Sodium Triacetoxyborohydride (


 / STAB).[1]
Rationale

STAB is a mild hydride donor that does not reduce aldehydes/ketones appreciably at neutral pH but reduces imines rapidly. Unlike Sodium Cyanoborohydride (


), it is non-toxic and does not require pH adjustment to 6. However, it liberates 3 equivalents of acetic acid upon reaction, so buffering or anhydrous conditions are vital for dioxanes.
Materials
  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF (Anhydrous).[2] Note: DCE accelerates the reaction compared to THF.

  • Reagent: Sodium Triacetoxyborohydride (95%+).

  • Additive: Glacial Acetic Acid (Optional, strictly controlled).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 1,3-dioxane-5-carbaldehyde (1.0 equiv) and the Amine (1.1–1.2 equiv) in anhydrous DCE (0.2 M concentration).

  • Imine Pre-equilibrium (Critical): Stir for 30–60 minutes at Room Temperature (RT) under inert atmosphere.

    • Note: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to free-base it.

  • Reduction: Add STAB (1.4–1.5 equiv) in a single portion.

    • Acid Control: If the reaction is sluggish after 1 hour, add Glacial Acetic Acid (1.0 equiv). Do NOT exceed 1 equiv to protect the dioxane ring.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by TLC or LCMS for disappearance of aldehyde.

  • Quench: Quench by adding saturated aqueous

    
     (Caution: Gas evolution). Stir for 15 minutes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[3]
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: The Titanium(IV) Isopropoxide Method (Advanced)

Best for: Acid-sensitive acetals, hindered amines, or electron-deficient amines. Reagent:


 followed by 

.[4][5][6][7]
Rationale

Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and as a water scavenger (hydrolyzing to


). This drives imine formation to completion without any Brønsted acid , making it the safest method for labile 1,3-dioxanes.
Materials
  • Solvent: THF (Anhydrous) or Neat.

  • Lewis Acid: Titanium(IV) Isopropoxide (

    
    ).[4][8]
    
  • Reductant: Sodium Borohydride (

    
    ).[1][2][4][5][6][7][9]
    
  • Co-solvent: Absolute Methanol (for the reduction step).[6]

Step-by-Step Procedure
  • Complexation: In a dried flask under Argon, combine 1,3-dioxane-5-carbaldehyde (1.0 equiv) and Amine (1.1 equiv).

  • Titanium Addition: Add

    
      (1.5–2.0 equiv) neat or in a minimal amount of anhydrous THF.
    
  • Imine Formation: Stir the mixture at RT for 6–12 hours.

    • Observation: The solution often becomes viscous or changes color (yellow/orange) as the titanium-amine complex forms.

  • Dilution (Safety): Dilute the mixture with absolute Methanol (approx. 2 mL per mmol of substrate).

    • Note: Do not use Methanol in step 1; it inhibits Ti-complexation. Add it only now to solubilize the borohydride.

  • Reduction: Cool to 0°C. Add

    
      (1.5 equiv) portion-wise (Caution: Exothermic, hydrogen gas evolution).
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench (The "Titanium Crash"): Add 1N NaOH or water (approx. 10% of volume). A thick white/grey precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad. Wash the pad with EtOAc or DCM.

    • Tip: If filtration is slow, sonicate the mixture with brine before filtering to aggregate the Titanium salts.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Comparative Data & Selection Guide

FeatureSTAB Protocol (Method A) Ti(OiPr)4 Protocol (Method B)
pH Conditions Mildly Acidic (pH 4–6)Neutral / Lewis Acidic
Acetal Tolerance Good (if anhydrous)Excellent
Water Sensitivity Moderate (STAB decomposes slowly)High (Ti reacts with water immediately)
Steric Tolerance ModerateHigh (Forces imine formation)
Workup Standard ExtractionRequires Filtration of Ti-salts
Throughput High (One-pot, fast)Medium (Two-step, longer time)
Decision Logic

DecisionTree Start Start: 1,3-Dioxane-5-CHO + Amine CheckAmine Is the Amine Sterically Hindered or Weakly Nucleophilic? Start->CheckAmine CheckAcetal Is the Dioxane Highly Labile? (e.g., Acyclic acetal side chains?) CheckAmine->CheckAcetal No (Primary Amine) UseTi Use Protocol B (Ti(OiPr)4) Solvent: Neat/THF -> MeOH Time: 12h+ CheckAmine->UseTi Yes (Secondary/Aniline) UseSTAB Use Protocol A (STAB) Solvent: DCE Time: 2-4h CheckAcetal->UseSTAB No (Standard Dioxane) CheckAcetal->UseTi Yes (High Risk)

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting & Expert Tips

  • Emulsions during Workup:

    • Cause: Amphiphilic nature of amino-dioxanes.

    • Fix: Use DCM instead of EtOAc for extraction. If emulsion persists, add a small amount of Methanol to the organic phase or saturate the aqueous phase with solid NaCl.

  • Incomplete Conversion (STAB Method):

    • Diagnosis: Aldehyde remains after 4 hours.

    • Fix: Do not just add more STAB. Add activated 3Å Molecular Sieves to the reaction to drive the equilibrium. Only then add 0.5 equiv more STAB.

  • Titanium Salt Removal:

    • Issue: The white precipitate clogs the filter paper.

    • Fix: Add 10% aqueous ammonium hydroxide (

      
      ) during the quench. This aggregates the titanium salts into a coarser solid that filters easily.
      

References

  • Abdel-Magid, A. F., et al. (1996).[9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Reductive Alkylation of Amines with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of the Chemical Society, Perkin Transactions 1.

  • Organic Chemistry Portal. "Reductive Amination - Sodium Triacetoxyborohydride."

Sources

Troubleshooting & Optimization

Removing dimethyl sulfide odor after Swern oxidation of dioxan-5-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Swern Oxidation Odor Abatement Ticket ID: SWERN-DMS-001 Status: Active Guide Topic: Dimethyl Sulfide (DMS) Remediation for Dioxan-5-ylmethanol Oxidation

Executive Summary: The Odor & Safety Challenge

User Issue: "The lab smells like rotting cabbage/sulfur after oxidizing dioxan-5-ylmethanol, and the odor persists on glassware."

Technical Root Cause: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[1][2][3][4] The crucial byproduct of the base-promoted elimination step (using Triethylamine) is Dimethyl Sulfide (DMS) .

  • Odor Threshold: Humans detect DMS at ~0.02 ppm.[2]

  • Volatility: Boiling point is 37 °C, making it highly fugitive.[2]

  • Substrate Specifics: Your substrate, dioxan-5-ylmethanol , contains a cyclic acetal linkage. While stable to the basic conditions of the Swern rearrangement, the product (an aldehyde) and the ring are sensitive to the acidic or strongly oxidative conditions often used to clean glassware (e.g., Chromic acid), requiring a tailored approach.

The Mechanism of Odor Generation

To control the smell, you must understand where it is generated in the reaction cycle.

The Swern Pathway:

  • Activation: DMSO + Oxalyl Chloride

    
     Chlorodimethylsulfonium chloride + CO/CO
    
    
    
    (Gas evolution starts here).[4]
  • Addition: Alcohol attacks sulfur

    
     Alkoxysulfonium salt.[4]
    
  • Elimination (The Smell): Addition of Triethylamine (TEA) triggers the breakdown. The proton is removed, forming the carbonyl product and releasing DMS .

Odor Mitigation Workflow (Visualized)

The following diagram outlines the required closed-loop system to prevent DMS release during the reaction and subsequent cleanup.

Swern_Odor_Control cluster_trap The 'Bleach Trap' Mechanism Reaction Reaction Flask (Dioxan-5-ylmethanol + Swern Rgt) Trap Bleach Bubbler Trap (NaOCl + NaOH) Reaction->Trap Off-gas (CO + DMS) Waste Liquid Waste (Quenched) Reaction->Waste Post-Workup Aqueous Layer Glassware Contaminated Glassware Reaction->Glassware Residue Argon Inert Gas Inlet (Argon/N2) Argon->Reaction Carrier Gas Hood Fume Hood Exhaust Trap->Hood Scrubbed Gas (CO2) Glassware->Waste Oxidative Wash

Figure 1: Closed-loop gas scrubbing system. The inert gas carrier pushes volatile DMS into the bleach trap, preventing atmospheric release.

Troubleshooting & Protocols

Module A: The Reaction Quench (The "Bleach Trap")

Issue: DMS escapes during the addition of Triethylamine. Solution: You must oxidize DMS as it is formed in the gas phase.

Protocol:

  • Setup: Connect the reaction flask's gas outlet to a bubbler trap.

  • Trap Composition: Fill the trap with full-strength household bleach (5-6% NaOCl) .

  • Buffering (Critical): Add solid NaOH (pellets) to the bleach trap.

    • Reason: Swern generates CO

      
      .[1] CO
      
      
      
      + H
      
      
      O
      
      
      Carbonic acid. If the bleach trap becomes acidic, it releases toxic Chlorine gas (Cl
      
      
      ).[5] Keeping it basic prevents this [1].
  • Operation: Maintain a steady stream of Nitrogen/Argon. This acts as a carrier gas, pushing the heavy DMS vapor out of the flask and into the bleach trap where it is instantly oxidized to DMSO (odorless) and Dimethyl Sulfone.

Module B: Glassware Decontamination

Issue: "I washed the flask, but the rotavap still smells." Safety Warning: NEVER mix Acetone and Bleach.

  • Hazard:[5][6] Acetone + Hypochlorite

    
    Chloroform  (haloform reaction). This is highly toxic and regulated [2].[7]
    

Correct Cleaning Protocol:

  • Pre-Rinse: Rinse glassware with water inside the hood to remove bulk organics.

  • Oxidant Soak: Soak glassware in a solution of Potassium Peroxymonosulfate (Oxone) or dilute Bleach.

    • Oxone Advantage:[8] It works faster than bleach and does not generate Cl

      
       gas as easily.
      
  • Wait Time: Allow to sit for 30 minutes.

  • Final Wash: Rinse with water, then you may proceed to standard acetone/solvent washing.

Module C: Substrate Protection (Dioxan-5-ylmethanol)

Issue: "Can I wash my product layer with bleach to remove the smell?" Verdict: NO.

Technical Explanation:

  • Aldehyde Risk: The Swern product of dioxan-5-ylmethanol is dioxan-5-carbaldehyde. Aldehydes are easily oxidized to carboxylic acids by hypochlorite (bleach) [3]. Washing your organic product layer with bleach will destroy your yield.

  • Acetal Risk: Your substrate is a dioxane (cyclic acetal). While stable to base, strong acidic oxidants can hydrolyze the ring.

  • Solution: Rely on evaporation . DMS is volatile (bp 37 °C).[2]

    • Perform standard aqueous workup (water/brine).

    • Concentrate the organic layer on a rotary evaporator located inside a fume hood.

    • The DMS will co-evaporate with the solvent (DCM).

    • Clean the rotavap bump trap immediately using the method in Module B.

Comparative Data: Oxidant Efficacy[9][10][11]

OxidantEfficacy on DMSSafety ProfileSubstrate CompatibilityRecommendation
Sodium Hypochlorite (Bleach) HighRisk: Cl

gas if acidic; Chloroform if mixed with acetone.
Low: Oxidizes aldehydes.Use for Traps & Waste only.
Oxone (KHSO

)
Very HighSafe; no chlorine gas evolution.Low: Strong oxidant.Best for Glassware Soaking .
Hydrogen Peroxide (H

O

)
ModerateSlow reaction rates without catalyst.Moderate.Not recommended for rapid odor control.
Permanganate (KMnO

)
HighMessy (Manganese stains); Heavy metal waste.Low: Strong oxidant.Use only if Bleach/Oxone unavailable.

References

  • Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. a preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Assessing Chemical Hazards - Haloform Reaction."

  • Tidwell, T. T. (1990). "Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations." Organic Reactions.[1][9]

  • Sigma-Aldrich. (n.d.). "Safety Data Sheet: Dimethyl Sulfide."

Sources

Technical Support Center: Navigating Low Yields in Wittig Reactions with Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields, particularly when working with sterically hindered aldehydes. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the success of your olefination reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my Wittig reaction yields consistently low when using a hindered aldehyde?

A1: Low yields in Wittig reactions with sterically hindered aldehydes are a common challenge and can be attributed to several factors.[1] Primarily, the bulky nature of the aldehyde impedes the nucleophilic attack of the ylide on the carbonyl carbon, a phenomenon known as steric hindrance.[1][2] This not only slows down the desired reaction but also allows competing side reactions to become more prevalent. Additionally, the electrophilicity of the carbonyl carbon in a hindered aldehyde is often reduced due to the electron-donating effects of bulky alkyl groups, further decreasing its reactivity towards the ylide.[1] The stability of the ylide itself is another critical factor; highly reactive unstabilized ylides may decompose before they have a chance to react with the sluggish hindered aldehyde, while more stable ylides may lack the necessary reactivity.[1][2][3]

Q2: What are the primary side reactions I should be aware of with hindered substrates?

A2: With hindered aldehydes, the slow rate of the Wittig reaction can lead to several side reactions that consume starting materials and reduce your yield. One of the most common is the enolization of the aldehyde by the basic ylide or other bases present in the reaction mixture. This is particularly problematic with aldehydes that have α-protons. Another issue is the potential for the ylide to undergo decomposition, especially at elevated temperatures that might be used to try and overcome the steric barrier.[1][3] If using an organolithium base for ylide generation, side reactions involving the base itself attacking the aldehyde can also occur.

Q3: When should I consider an alternative to the Wittig reaction?

A3: While optimization of the Wittig reaction is often possible, there are instances where an alternative olefination method is a more practical approach, especially with severely hindered substrates.[1][2][3] The Horner-Wadsworth-Emmons (HWE) reaction is the most widely recommended alternative.[1][2][3] It employs a phosphonate-stabilized carbanion that is generally more nucleophilic and reactive than the corresponding Wittig reagent, leading to significantly better yields with hindered aldehydes.[1][2] A key advantage of the HWE reaction is that its phosphate byproduct is water-soluble, which simplifies purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[1][2] For specific applications, other methods like the Julia-Kocienski olefination for (E)-alkenes or the Tebbe olefination for methylenation of highly hindered ketones can also be excellent choices.[1]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low yields in your Wittig reaction with hindered aldehydes.

Troubleshooting Workflow

Wittig_Troubleshooting start Low Yield with Hindered Aldehyde check_reagents 1. Verify Reagent Quality - Aldehyde Purity - Phosphonium Salt Dryness - Anhydrous Solvent start->check_reagents ylide_formation 2. Optimize Ylide Formation - Choice of Base - Temperature Control - 'Salt-Free' Conditions check_reagents->ylide_formation Reagents OK reaction_conditions 3. Adjust Reaction Conditions - Temperature Profile - Reaction Time - Order of Addition ylide_formation->reaction_conditions Ylide Formation Optimized alternative_methods 4. Consider Alternative Methods - Horner-Wadsworth-Emmons - Julia-Kocienski - Tebbe Olefination reaction_conditions->alternative_methods Yield Still Low success Improved Yield reaction_conditions->success Yield Improved alternative_methods->success

Caption: A logical workflow for troubleshooting low yields in Wittig reactions.

Reagent Quality and Preparation
  • Aldehyde Purity: Hindered aldehydes can be prone to oxidation to the corresponding carboxylic acid or polymerization, especially during storage.[3][4][5] It is crucial to use freshly purified aldehyde for the best results.

  • Phosphonium Salt: The phosphonium salt must be completely dry, as any moisture will quench the strong base used for ylide generation.[4] Dry the salt under high vacuum for several hours before use.

  • Solvent: The use of anhydrous aprotic solvents, such as tetrahydrofuran (THF) or diethyl ether, is critical.[1][4] Traces of water in the solvent will destroy the ylide and reduce your yield.

Ylide Generation: The Critical First Step

The formation of the ylide is paramount to the success of the reaction. For unstabilized ylides, which are often required for their higher reactivity with hindered substrates, the choice of base is critical.

  • Base Selection: Strong, non-nucleophilic bases are preferred to minimize side reactions.[1]

    • Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu): These are excellent choices for generating unstabilized ylides and avoid the complications associated with lithium salts.[1][6]

    • Sodium Hexamethyldisilazide (NaHMDS): Another strong, non-nucleophilic base that can be effective.[1]

    • Organolithium Bases (e.g., n-BuLi): While commonly used, they can lead to the formation of lithium salts that may negatively impact the reaction yield and stereoselectivity.[1] If using n-BuLi, consider "salt-free" ylide preparation methods.

  • "Salt-Free" Conditions: The presence of lithium salts can sometimes hinder the reaction.[1][7] "Salt-free" ylides, prepared using sodium or potassium bases, can lead to higher yields and improved stereoselectivity.[1][8][9]

  • Temperature Control: Ylide formation with unstabilized ylides is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to prevent ylide decomposition.[1][4]

Optimizing the Reaction with the Aldehyde
  • Temperature: For reactions involving hindered substrates, a higher temperature may be necessary to overcome the activation energy barrier.[1] A common strategy is to add the aldehyde at a low temperature and then slowly warm the reaction mixture to room temperature or even gently heat it. Monitor the reaction progress by TLC to find the optimal temperature.

  • Order of Addition: Typically, the aldehyde is added to the pre-formed ylide. However, in cases where the ylide is unstable, generating the ylide in the presence of the aldehyde (in situ) might be beneficial.[10]

  • Schlosser Modification for (E)-Alkene Selectivity: If the desired product is the (E)-alkene, the Schlosser modification can be employed.[1][3][5] This involves using an excess of a lithium base to deprotonate the intermediate betaine, followed by protonation, which favors the formation of the more stable threo-betaine that collapses to the (E)-alkene.[1][5][11]

Optimized Protocol for a Wittig Reaction with a Hindered Aldehyde

This protocol provides a starting point for optimizing your reaction. Adjustments may be necessary based on the specific substrates.

  • Preparation:

    • Dry the phosphonium salt (1.1 eq.) under high vacuum for at least 4 hours.

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

    • Use freshly distilled, anhydrous THF as the solvent.

  • Ylide Formation:

    • Suspend the dried phosphonium salt in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong, non-nucleophilic base such as sodium hydride (1.1 eq., as a 60% dispersion in mineral oil) or potassium tert-butoxide (1.1 eq.) portion-wise.

    • Stir the mixture at 0 °C for 1 hour. The formation of the ylide is often accompanied by a color change (typically to orange or deep red).

  • Reaction with the Hindered Aldehyde:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Dissolve the hindered aldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC. Gentle heating (e.g., refluxing in THF) may be required for very unreactive aldehydes.

  • Workup and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Data Summary: Wittig vs. HWE for Hindered Aldehydes

The following table illustrates the general trend of improved yields when using the Horner-Wadsworth-Emmons (HWE) reaction compared to the standard Wittig reaction for a representative hindered aldehyde, pivaldehyde (2,2-dimethylpropanal).[1]

EntryOlefination MethodPhosphorous ReagentBaseSolventTemperature (°C)Typical Yield (%)
1WittigPh₃P=C(CH₃)₂n-BuLiTHF-78 to rt< 10
2HWE(EtO)₂P(O)CH(CH₃)₂NaHTHF0 to rt> 85

Alternative Olefination Methods at a Glance

MethodKey FeaturesBest Suited For
Horner-Wadsworth-Emmons (HWE) More nucleophilic phosphonate carbanion; water-soluble phosphate byproduct.[1][2]Hindered aldehydes and ketones where the Wittig reaction fails.[1][2][3][5][7]
Still-Gennari Modification of HWE Employs electron-withdrawing groups on the phosphonate to favor (Z)-alkene formation.[1][5]Synthesis of (Z)-alkenes, which can be challenging to obtain with high selectivity.[1]
Julia-Kocienski Olefination Provides good yields of (E)-alkenes.[1]Hindered systems where (E)-alkene selectivity is desired.[1]
Tebbe Olefination Effective for the methylenation (=CH₂) of highly hindered ketones.[1][2]Introducing a methylene group onto sterically demanding ketones.[1][2]

References

  • BenchChem Technical Support Team. (2025). troubleshooting low yield in Wittig reaction with hindered aldehydes. BenchChem.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Optimizing the Wittig Reaction for Long-Chain Alkenes. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in the Wittig synthesis of substituted alkenes. BenchChem.
  • Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts.
  • Wikipedia. (2023, December 1). Wittig reaction. Wikipedia.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Greening the Wittig and other reactions for the undergraduate organic teaching laboratory.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Portal.
  • Wintersteen, S., Jr., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
  • BenchChem Technical Support Team. (n.d.). Side reactions in the Wittig synthesis of alkanes. BenchChem.
  • J&K Scientific LLC. (2025, March 19). Wittig Reaction. J&K Scientific LLC.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE.
  • Wintersteen, S., Jr., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
  • Wang, Z., et al. (2023). Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes. Proceedings of the National Academy of Sciences, 120(38), e2309193120.
  • Schlosser, M., & Schaub, B. (1982). Cis selectivity of salt-free Wittig reactions: a "Leeward Approach" of the aldehyde at the origin? Journal of the American Chemical Society, 104(21), 5821–5823.
  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros.
  • Mazumder, R., et al. (2018). Reaction conditions for optimization of Wittig olefination.

Sources

Validation & Comparative

IR spectroscopy characteristic bands for aldehyde vs hydrate forms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical stability testing and organic synthesis monitoring, distinguishing between a free aldehyde and its hydrate form (gem-diol) is critical. Aldehydes are electrophilic and reactive, often serving as active pharmaceutical ingredients (APIs) or key intermediates. However, in the presence of moisture, they exist in equilibrium with their hydrate forms.

This guide provides a definitive technical comparison of the infrared (IR) spectral signatures of these two species. Unlike simple functional group tables, this document focuses on the mechanistic origin of the bands and provides a self-validating experimental protocol for distinguishing them in complex matrices.

Key Takeaway: The most reliable differentiator is not merely the appearance of O-H bands (which can be ambiguous in aqueous solutions), but the simultaneous collapse of the aldehyde C-H Fermi resonance doublet (~2720/2820 cm⁻¹) and the Carbonyl C=O stretch (~1720 cm⁻¹) , replaced by C-O single bond stretches in the fingerprint region.

Theoretical Framework & Mechanism

To interpret the spectra accurately, one must understand the chemical equilibrium. The hydration of an aldehyde involves the nucleophilic attack of water on the carbonyl carbon, changing its hybridization from sp² to sp³.

Hydration Equilibrium Mechanism

The following diagram illustrates the structural transformation and the resulting change in vibrational degrees of freedom.

hydration_mechanism Aldehyde Aldehyde Form (sp² Carbon) R-CHO TS Transition State (Nucleophilic Attack) Aldehyde->TS + H₂O Water Water H₂O Hydrate Gem-Diol (Hydrate) (sp³ Carbon) R-CH(OH)₂ TS->Hydrate Reversible Equilibrium Hydrate->Aldehyde - H₂O

Figure 1: Nucleophilic addition of water to an aldehyde carbonyl group.[1] The transition from sp² to sp³ hybridization fundamentally alters the vibrational modes available for IR absorption.

Spectral Comparison: The Core Signatures

The following table synthesizes the characteristic bands. Note that "Intensity" and "Shape" are as critical as the wavenumber for correct assignment.

Table 1: Comparative IR Spectral Features
FeatureAldehyde Form (R-CHO) Hydrate Form (Gem-Diol) Mechanistic Origin / Notes
Carbonyl Stretch (C=O) Strong, Sharp 1720–1740 cm⁻¹ (Saturated)1680–1710 cm⁻¹ (Conjugated)Absent The C=O double bond is converted to two C-O single bonds. Primary indicator.
Aldehyde C-H Stretch Fermi Resonance Doublet ~2820 cm⁻¹ (Fundamental)~2720 cm⁻¹ (Overtone interaction)Absent The unique sp² C-H bond is lost. The new sp³ C-H shifts to the alkyl region (2850–3000 cm⁻¹) and loses the Fermi resonance.
Hydroxyl Stretch (O-H) Absent (unless impurities exist)Strong, Broad 3300–3450 cm⁻¹Due to H-bonding of the gem-diol groups. Often overlaps with solvent water in aqueous studies.
C-O Stretch Absent Strong, Complex 1000–1150 cm⁻¹Stretching vibrations of the newly formed C-OH single bonds.
Fingerprint Region Clean in 1000–1200 cm⁻¹ range (usually)New bands appearMethylene glycol (HCHO hydrate) shows specific bands at ~1025 cm⁻¹.
Deep Dive: The Fermi Resonance Doublet

The most sophisticated diagnostic for an aldehyde is the Fermi Resonance doublet .

  • Mechanism: The fundamental C-H stretch (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹ × 2 ≈ 2780 cm⁻¹).

  • Result: This coupling splits the absorption into two distinct bands at approximately 2720 cm⁻¹ and 2820 cm⁻¹ .

  • Hydrate Implication: When the aldehyde hydrates, the C-H geometry becomes tetrahedral (sp³). The bending frequency changes, the resonance condition is broken, and the doublet vanishes . This is a "negative test" that is often more reliable than looking for O-H bands in wet samples.

Experimental Protocol: Monitoring Hydration

Objective: To monitor the hydration kinetics of Trichloroacetaldehyde (Chloral) to Chloral Hydrate using ATR-FTIR.

Equipment:

  • FTIR Spectrometer with Diamond ATR accessory (e.g., ZnSe or Diamond crystal).

  • Solvents: Anhydrous Chloroform (CHCl₃) and Deionized Water.

Step-by-Step Workflow
  • Background Collection:

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air) to ensure a clean baseline.

  • Aldehyde Reference (T=0):

    • Place a drop of pure Trichloroacetaldehyde (liquid) on the crystal.

    • Scan: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

    • Verify: Confirm strong peak at ~1760 cm⁻¹ (electron-withdrawing Cl groups shift C=O up) and weak doublet at ~2850/2750 cm⁻¹.

  • Hydration Initiation:

    • In a separate vial, mix 100 µL Chloral with 100 µL water. Reaction is exothermic.

    • Immediately place the mixture on the ATR crystal.

  • Kinetic Monitoring:

    • Collect spectra every 30 seconds for 10 minutes.

    • Observation:

      • Decay: Watch the 1760 cm⁻¹ peak decrease.

      • Growth: Watch a broad band grow at 3300–3400 cm⁻¹ (O-H) and sharp bands evolve at ~1100 cm⁻¹ (C-O).

  • Data Processing (Solvent Subtraction):

    • Crucial Step: Aqueous solutions have a massive water O-H signal that obscures the gem-diol O-H.

    • Use the spectrometer software to subtract the spectrum of pure water from the mixture spectrum.

    • Result: The "Difference Spectrum" will reveal the specific gem-diol O-H and C-O bands without the bulk water interference.

Decision Logic for Identification

Use this decision tree to identify the dominant species in your sample.

identification_logic Start Start: Acquire Spectrum CheckCO Check 1700-1760 cm⁻¹ (Carbonyl Region) Start->CheckCO StrongPeak Strong Peak Present? CheckCO->StrongPeak CheckCH Check 2700-2850 cm⁻¹ (Fermi Doublet) StrongPeak->CheckCH Yes CheckOH Check 3200-3500 cm⁻¹ (Hydroxyl Region) StrongPeak->CheckOH No DoubletPresent Doublet Present? CheckCH->DoubletPresent Aldehyde Conclusion: Free Aldehyde Dominant DoubletPresent->Aldehyde Yes Mixture Conclusion: Equilibrium Mixture DoubletPresent->Mixture No (Weak/Obscured) BroadBand Broad Band Present? CheckOH->BroadBand BroadBand->CheckCH No (Unlikely for Hydrate) Hydrate Conclusion: Gem-Diol (Hydrate) Dominant BroadBand->Hydrate Yes (Confirm with C-O ~1100)

Figure 2: Spectroscopic decision tree for distinguishing aldehydes from hydrates.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Fermi resonance mechanism).
  • NIST Chemistry WebBook. Chloral Hydrate IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • Gruen, L., & McTigue, P. T. (1963). Hydration equilibria of aliphatic aldehydes in H2O and D2O. Journal of the Chemical Society, 5217-5223.
  • Winkelman, J. G., et al. (2002). Equilibrium and rate of hydration of formaldehyde. Chemical Engineering Science.

Sources

A Comparative Guide to the X-ray Crystallography of Crystalline 1,3-Dioxane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxane scaffold is a cornerstone in medicinal chemistry and materials science, prized for its conformational rigidity and its role as a versatile protecting group. The precise three-dimensional arrangement of substituents on the 1,3-dioxane ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and material characteristics. X-ray crystallography stands as the definitive method for elucidating the solid-state conformation and packing of these derivatives, providing invaluable insights for rational drug design and crystal engineering.

This guide offers a comparative analysis of X-ray crystallography data for a selection of crystalline 1,3-dioxane derivatives. By examining the interplay between substitution patterns and the resulting crystal structures, we aim to provide a practical framework for understanding and predicting the solid-state behavior of this important class of compounds.

The Decisive Role of Substituents in Crystal Conformation

The chair conformation is the most stable arrangement for the 1,3-dioxane ring, akin to cyclohexane. However, the introduction of substituents can lead to significant conformational nuances. The interplay of steric hindrance, electronic effects, and intermolecular interactions within the crystal lattice ultimately determines the preferred conformation.

A key aspect of the conformational analysis of 1,3-dioxane derivatives is the orientation of substituents, which can adopt either axial or equatorial positions. The relative stability of these orientations is influenced by factors such as 1,3-diaxial interactions and the anomeric effect. X-ray crystallography provides unambiguous evidence of these conformational preferences in the solid state.

Comparative Crystallographic Data of Substituted 1,3-Dioxane Derivatives

To illustrate the impact of substitution on the crystal structure of 1,3-dioxanes, we present a comparison of crystallographic data for two derivatives: 5-acetyl-5-methyl-2-phenyl-1,3-dioxane (1) and 5-acetyl-2-(2-chlorophenyl)-5-methyl-1,3-dioxane (2).[1] Both compounds feature a chair conformation for the dioxane ring with the phenyl/chlorophenyl and methyl groups in equatorial positions and the acetyl group in an axial position.[1]

Parameter5-acetyl-5-methyl-2-phenyl-1,3-dioxane (1)5-acetyl-2-(2-chlorophenyl)-5-methyl-1,3-dioxane (2)
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 6.020(3)9.684(5)
b (Å) 10.329(5)10.500(5)
c (Å) 18.612(9)12.601(6)
Z 44

Table 1: Comparison of crystallographic data for two 1,3-dioxane derivatives. Data sourced from Laing et al., 1984.[1]

The presence of the ortho-chloro substituent on the phenyl ring in compound 2 induces a notable change in the orientation of the phenyl ring relative to the dioxane ring, highlighting the subtle yet significant influence of substitution on the overall molecular conformation in the solid state.[1]

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of the crystal structure of a 1,3-dioxane derivative follows a well-established experimental workflow. The quality of the resulting data is critically dependent on the quality of the single crystal used.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Crystallization Crystal Growth of 1,3-Dioxane Derivative Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Solution Structure Solution (e.g., Direct Methods) Xray->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation (e.g., CIF check) Refinement->Validation

Experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology
  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. This is often the most challenging step. Common methods for growing crystals of organic molecules like 1,3-dioxane derivatives include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a solution. The choice of solvent is critical and often requires empirical screening.

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop with a cryo-protectant if data is to be collected at low temperatures.

  • X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern determined by its crystal lattice. A detector records the intensities and positions of the diffracted beams as the crystal is rotated.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal structure are then determined using methods such as Direct Methods or the Patterson function.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Structure Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

The Power of Open-Access Crystallographic Databases

For researchers seeking to compare the crystal structures of 1,3-dioxane derivatives, open-access databases are invaluable resources. The Crystallography Open Database (COD) provides a collection of crystal structures for organic, inorganic, and metal-organic compounds, and serves as a platform for worldwide collaboration.[2] While the Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures, access to its full search capabilities often requires a license.[3]

Conclusion

X-ray crystallography provides an unparalleled level of detail into the solid-state structures of 1,3-dioxane derivatives. This guide has demonstrated how subtle changes in substitution can influence the crystal packing and conformation of the dioxane ring. By leveraging the wealth of data available in crystallographic databases and following established experimental protocols, researchers can gain a deeper understanding of the structure-property relationships in this important class of molecules, ultimately facilitating the design of new drugs and materials with tailored functionalities.

References

  • Laing, M., & Sommerville, P. (1984). Crystal structures of two 1,3-dioxane derivatives. South African Journal of Chemistry, 37(1), 27-31.
  • Willy, W. E., Binsch, G., & Eliel, E. L. (1970). Conformational analysis. XXIII. 1,3-Dioxolanes. Journal of the American Chemical Society, 92(18), 5394-5402.
  • Wessjohann, L. A., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 25(1), 123.
  • Crystallography Open Database. (n.d.). Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Grosu, I., et al. (2006). SYNTHESIS AND STEREOCHEMISTRY OF SOME NEW SPIRO BENZO-1,3-DIOXANE DERIVATIVES.
  • MDPI. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

  • Science of Synthesis. (2006). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme, 29, 487-606.
  • Starikova, Z., & Khusainov, M. (1988). Conformational and geometric characteristics of 1,3-dioxanes in the solid state (according to x-ray crystallographic data). Journal of Structural Chemistry, 29(3), 448-455.
  • Juaristi, E., et al. (1987). Conformational analysis of 1,3-dioxanes with sulfide, sulfoxide and sulfone substitution at C(5). Finding an eclipsed conformation in cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane. The Journal of Organic Chemistry, 52(17), 3827-3833.
  • Royal Society of Chemistry. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase.
  • ResearchGate. (2022). a) Single crystal X‐ray diffraction structure of [1⋅⋅⋅dioxane].... Retrieved from [Link]

  • Bruno, I., & Ward, S. (2016). The Cambridge Structural Database.
  • PubMed. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2283-2297.

Sources

Comparative Guide: Validating Enantiomeric Excess of Chiral 1,3-Dioxane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-dioxane motif is a cornerstone in the synthesis of polyketides, pheromones, and statin-class pharmaceuticals. However, validating the enantiomeric excess (ee) of these derivatives presents a specific analytical bottleneck: many aliphatic 1,3-dioxanes lack strong chromophores, rendering standard UV-Vis detection in Chiral HPLC ineffective.

This guide compares the three primary methodologies for validating ee in 1,3-dioxanes: Chiral Gas Chromatography (GC-FID) , Chiral HPLC with Universal Detection (RI/ELSD) , and NMR Spectroscopy using Chiral Shift Reagents (CSRs) .

Part 1: The Analytical Landscape

The choice of method depends heavily on the volatility of the derivative and the presence of functional groups capable of coordination.

Decision Matrix: Selecting the Right Protocol

The following logic flow illustrates the decision process for a Senior Application Scientist when presented with a novel 1,3-dioxane sample.

Dioxane_Analysis_Flow Start Start: Chiral 1,3-Dioxane Sample Volatility Is the sample volatile? (BP < 300°C) Start->Volatility Chromophore Does it have a UV-active chromophore? Volatility->Chromophore No (Thermally Labile/High MW) GC_FID Method A: Chiral GC-FID (Preferred for Aliphatics) Volatility->GC_FID Yes HPLC_UV Chiral HPLC-UV (Standard Protocol) Chromophore->HPLC_UV Yes (e.g., Phenyl groups) HPLC_Uni Method B: Chiral HPLC (RI / ELSD / CAD) Chromophore->HPLC_Uni No NMR_CSR Method C: 1H/13C NMR with Eu(hfc)3 Chromophore->NMR_CSR No (Rapid Screen) GC_FID->NMR_CSR Validation Cross-Check

Figure 1: Decision matrix for selecting the analytical method based on physicochemical properties of the 1,3-dioxane derivative.

Part 2: Method A - Chiral Gas Chromatography (GC-FID)

Best For: Volatile, aliphatic 1,3-dioxanes lacking UV absorption.

Technical Rationale

Gas Chromatography with Flame Ionization Detection (FID) is the gold standard for aliphatic 1,3-dioxanes. Unlike HPLC, FID is a universal carbon detector, eliminating the need for derivatization to add a chromophore. The separation relies on the interaction between the dioxane ring and cyclodextrin-based stationary phases.

Experimental Protocol

System: Agilent 7890B or equivalent with FID. Column: Cyclodextrin-based (e.g., Supelco Beta-DEX 120 or Agilent CP-Chirasil-Dex CB).

  • Sample Preparation:

    • Dissolve 1–2 mg of the 1,3-dioxane in 1 mL of HPLC-grade dichloromethane or hexane.

    • Critical Step: Ensure the solvent is anhydrous. Traces of water/acid can hydrolyze the acetal/ketal linkage in the injector port.

  • Method Parameters:

    • Injector: Split mode (50:1 to 100:1) at 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: Isothermal hold at 80°C for 5 min (to separate solvent), then ramp 2°C/min to 160°C.

    • Detector: FID at 280°C.

  • Validation:

    • Inject the racemate first to establish separation factor (

      
      ).
      
    • Inject the enantiopure sample.

    • Calculate ee using the area normalization method:

      
      .
      
Performance Data
ParameterPerformance MetricsNotes
Resolution (

)
Typically > 2.5Excellent for structural isomers.
LOD < 0.1% impurityHigh sensitivity via FID.
Throughput 20–40 mins/runSlower than HPLC but higher resolution.

Part 3: Method B - NMR Spectroscopy with Chiral Shift Reagents (CSR)

Best For: Rapid screening, non-volatile compounds, or when chiral columns are unavailable.

Technical Rationale

When a chiral column is not available, or the compound degrades on column supports, Lanthanide Shift Reagents (LSRs) are the method of choice. For 1,3-dioxanes, the ether oxygens act as "hard" Lewis bases, coordinating with Lanthanide metals (Lewis acids).

The Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), abbreviated as Eu(hfc)3 . This reagent induces paramagnetic shifts, splitting the NMR signals of enantiomers.

Mechanism of Action

The Europium atom expands its coordination sphere to bind the dioxane oxygens. Because the Eu(hfc)3 ligand is chiral, it creates diastereomeric complexes with the


- and 

-dioxane enantiomers, which have distinct chemical shifts (

).

NMR_Mechanism Dioxane Racemic 1,3-Dioxane Complex_R (R)-Dioxane :: Eu Complex Dioxane->Complex_R + Eu(hfc)3 Complex_S (S)-Dioxane :: Eu Complex Dioxane->Complex_S + Eu(hfc)3 Eu Eu(hfc)3 (Chiral Lewis Acid) Eu->Complex_R Eu->Complex_S Spectrum Split NMR Signals (Diastereotopic) Complex_R->Spectrum Shift δ1 Complex_S->Spectrum Shift δ2

Figure 2: Mechanism of signal splitting via diastereomeric complex formation between 1,3-dioxane and Europium shift reagent.

Experimental Protocol

System: 400 MHz NMR or higher (600 MHz preferred for better dispersion). Solvent: Deuterated Benzene (


) or Chloroform (

).

is preferred as it often enhances resolution via stacking interactions.
  • Baseline Scan: Acquire a standard

    
     NMR of the substrate (approx. 10 mg in 0.6 mL solvent).
    
  • Titration (The Self-Validating Step):

    • Add solid Eu(hfc)3 in increments of 0.1 equivalents (relative to substrate).

    • Shake vigorously and acquire a spectrum after each addition.

    • Observation: Monitor the acetal proton (H-2 position of the dioxane ring). It usually shows the cleanest splitting.

  • Endpoint: Continue addition until the peaks of interest are baseline separated (usually 0.2 – 0.5 eq).

  • Calculation: Integrate the split peaks to determine the ratio.

Caution: High concentrations of paramagnetic Eu(III) cause line broadening. If peaks become too broad before separation occurs, this method has failed for that specific substrate.

Part 4: Method C - Chiral HPLC with Universal Detection (ELSD/CAD)

Best For: Non-volatile, high-molecular-weight dioxanes (e.g., protected sugars, polyketide fragments).

Technical Rationale

Standard UV detectors fail for aliphatic dioxanes. Refractive Index (RI) detectors are an option but are sensitive to temperature and incompatible with gradient elution. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are superior as they detect any non-volatile analyte regardless of optical properties.

Experimental Protocol

System: HPLC with ELSD. Column: Amylose or Cellulose carbamate derivatives (e.g., Chiralpak IA/IB/IC).

  • Mobile Phase: Hexane/Isopropanol mixtures (Isocratic).

    • Note: Avoid additives like TFA unless the molecule has basic nitrogen, as acid degrades dioxanes.

  • Detector Settings (ELSD):

    • Drift Tube Temperature: 40–50°C.

    • Nebulizer Gas (N2) Flow: 1.5 L/min.

  • Workflow:

    • Screen columns (IA, IB, IC, AD, OD) using the racemate.

    • Optimize flow rate (typically 0.5–1.0 mL/min) to maximize resolution.

Part 5: Comparative Analysis & Recommendations

The following table synthesizes experimental data to guide method selection.

FeatureMethod A: Chiral GC-FID Method B: NMR + Eu(hfc)3 Method C: HPLC-ELSD
Analyte Scope Volatile, thermally stableLewis basic (ethers/amines)Non-volatile, complex
Sample Required < 1 mg5–15 mg1–2 mg
Accuracy High (

0.1% ee)
Moderate (

2–3% ee)
High (

0.5% ee)
Cost per Run Low (Gas/Column)High (Shift Reagents)Moderate (Solvents)
Development Time High (Temp programs)Low (Instant titration)High (Column screening)
Risk Factor Thermal degradationLine broadeningSolubility issues
Senior Scientist Verdict
  • For Routine QC: If your 1,3-dioxane is volatile (MW < 300), Chiral GC-FID is the undisputed champion. It is robust, cheap per run, and offers the highest resolution.

  • For R&D/Screening: Use NMR with Eu(hfc)3 . It allows you to assess ee immediately after reaction workup without waiting for method development on chromatography systems.

  • For Complex Intermediates: Use HPLC-ELSD for advanced intermediates (e.g., in total synthesis) where volatility is low and thermal stability is a concern.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

  • Yin, H., & Armstrong, D. W. (2012). Gas chromatographic enantioseparations. Analytica Chimica Acta, 748, 13-26.

  • Sigma-Aldrich (Merck). (n.d.). Chiral GC Columns Selection Guide.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.